3-Chloro-4-fluorophenyl isocyanate
Overview
Description
3-Chloro-4-fluorophenyl isocyanate: is an organic compound with the molecular formula C7H3ClFNO . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the third position and a fluorine atom at the fourth position. This compound is used in various chemical synthesis processes due to its reactivity and ability to form diverse chemical structures .
Mechanism of Action
Target of Action
3-Chloro-4-fluorophenyl isocyanate is a chemical compound used in various chemical syntheses
Mode of Action
The mode of action of this compound is primarily through its isocyanate group. Isocyanates can form covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethane or urea linkages . This property is often utilized in the synthesis of polymers, resins, and other complex organic compounds.
Result of Action
The result of the action of this compound is typically the formation of new compounds through the creation of urethane or urea linkages . The exact molecular and cellular effects would depend on the specific compounds it reacts with and the conditions under which these reactions occur.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms would be necessary for it to exhibit its characteristic reactivity . Additionally, factors such as temperature, pH, and solvent can also affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-fluorophenyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including amino acids, peptides, and proteins, through the formation of covalent bonds with nucleophilic groups such as amines and thiols. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can cause adverse effects such as tissue damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can be metabolized through hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall impact of this compound on cellular function and organism health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-chloro-4-fluoroaniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
3-Chloro-4-fluoroaniline+Phosgene→3-Chloro-4-fluorophenyl isocyanate+Hydrogen chloride
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to control the reaction rate and prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment to handle and contain the gas .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes to form four-membered ring structures.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-4-fluoroaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.
Thiols: React to form thiocarbamates, typically under basic conditions.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Thiocarbamates: Formed from reactions with thiols.
Scientific Research Applications
Chemistry: 3-Chloro-4-fluorophenyl isocyanate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. It is also utilized in the manufacture of coatings, adhesives, and sealants .
Comparison with Similar Compounds
3-Chlorophenyl isocyanate: Similar structure but lacks the fluorine atom.
4-Chlorophenyl isocyanate: Chlorine atom at the fourth position instead of the third.
3-Fluorophenyl isocyanate: Similar structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-4-fluorophenyl isocyanate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and the properties of the products formed from its reactions. The presence of both electron-withdrawing groups can enhance the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPJBUXMFLHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370408 | |
Record name | 3-Chloro-4-fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50529-33-4 | |
Record name | 3-Chloro-4-fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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